2,6-Dichloro-3-(difluoromethoxy)benzylamine
Description
2,6-Dichloro-3-(difluoromethoxy)benzylamine is a benzylamine derivative featuring a benzene ring substituted with chlorine atoms at the 2- and 6-positions, a difluoromethoxy group (-OCHF₂) at the 3-position, and a methylamine (-CH₂NH₂) side chain.
Properties
IUPAC Name |
[2,6-dichloro-3-(difluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F2NO/c9-5-1-2-6(14-8(11)12)7(10)4(5)3-13/h1-2,8H,3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNFIUBNLYVZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dichloro-3-(difluoromethoxy)benzylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Molecular Structure:
- Chemical Formula: CHClFNO
- Molecular Weight: 239.08 g/mol
Physical Properties:
- The compound is characterized by the presence of chlorine and fluorine substituents, which may enhance its biological activity through various mechanisms.
The biological activity of 2,6-Dichloro-3-(difluoromethoxy)benzylamine is primarily attributed to its interactions with specific biomolecules. These interactions can influence various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets remain under investigation, but preliminary studies suggest involvement in:
- Anticancer Activity: The compound may exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties: Potential activity against bacterial and fungal strains has been noted.
Case Studies and Research Findings
-
Anticancer Activity:
- A study evaluated the cytotoxic effects of various benzylamine derivatives, including 2,6-Dichloro-3-(difluoromethoxy)benzylamine, against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung). Results indicated significant antiproliferative effects with IC values suggesting strong potential for further development as an anticancer agent .
- Antimicrobial Effects:
Comparative Biological Activity
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key properties of 2,6-Dichloro-3-(difluoromethoxy)benzylamine with similar compounds:
- Positional Effects: Substituents in the 3-position (meta) vs. 4-position (para) influence steric hindrance and electronic distribution, affecting binding affinity in biological systems or regioselectivity in chemical reactions .
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) : The position and type of halogen/fluorinated substituents significantly impact physical properties (e.g., solubility, boiling point) and biological activity. For example, -CF₃ groups enhance lipophilicity more than -OCHF₂, which may improve membrane permeability in drug candidates .
- Thermodynamic Stability : Chlorine and fluorine atoms increase molecular stability, making these compounds suitable for high-temperature industrial processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
